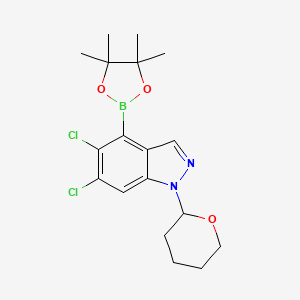![molecular formula C30H21N3O2 B13935026 2-[1-(Triphenylmethyl)-1H-imidazol-2-yl]-1H-isoindole-1,3(2H)-dione CAS No. 185563-92-2](/img/structure/B13935026.png)
2-[1-(Triphenylmethyl)-1H-imidazol-2-yl]-1H-isoindole-1,3(2H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1-Trityl-1H-imidazol-2-yl)isoindoline-1,3-dione is a complex organic compound that features both imidazole and isoindoline-1,3-dione moieties.
Vorbereitungsmethoden
The synthesis of 2-(1-trityl-1H-imidazol-2-yl)isoindoline-1,3-dione typically involves the reaction of imidazole derivatives with phthalic anhydride or its derivatives. One common method includes the condensation of 2-aminoimidazole with phthalic anhydride in the presence of a suitable solvent like acetic acid . Another approach involves the use of tetraynes and imidazole derivatives in a hexadehydro-Diels–Alder reaction, which forms multifunctionalized isoindole-1,3-dione derivatives .
Analyse Chemischer Reaktionen
2-(1-Trityl-1H-imidazol-2-yl)isoindoline-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, often involving the imidazole ring.
Reduction: Reduction reactions can modify the imidazole or isoindoline-1,3-dione moieties.
Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atoms of the imidazole ring
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
2-(1-Trityl-1H-imidazol-2-yl)isoindoline-1,3-dione has diverse applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s derivatives have shown potential as antimicrobial, antifungal, and anticancer agents.
Industry: The compound is used in the development of new materials, such as dyes and polymer additives.
Wirkmechanismus
The mechanism of action of 2-(1-trityl-1H-imidazol-2-yl)isoindoline-1,3-dione involves its interaction with various molecular targets. For instance, it can modulate dopamine receptors, suggesting potential antipsychotic applications . Additionally, it may inhibit β-amyloid protein aggregation, indicating a role in treating Alzheimer’s disease . The compound’s effects are mediated through its ability to interact with specific enzymes and receptors, altering their activity and downstream signaling pathways.
Vergleich Mit ähnlichen Verbindungen
2-(1-Trityl-1H-imidazol-2-yl)isoindoline-1,3-dione can be compared with other similar compounds, such as:
Indole derivatives: These compounds also contain a nitrogen heterocycle and have diverse biological activities, including antiviral and anticancer properties.
Other isoindoline-1,3-dione derivatives: These compounds share the phthalimide core and exhibit various biological effects, such as antimicrobial and analgesic activities.
Eigenschaften
CAS-Nummer |
185563-92-2 |
|---|---|
Molekularformel |
C30H21N3O2 |
Molekulargewicht |
455.5 g/mol |
IUPAC-Name |
2-(1-tritylimidazol-2-yl)isoindole-1,3-dione |
InChI |
InChI=1S/C30H21N3O2/c34-27-25-18-10-11-19-26(25)28(35)33(27)29-31-20-21-32(29)30(22-12-4-1-5-13-22,23-14-6-2-7-15-23)24-16-8-3-9-17-24/h1-21H |
InChI-Schlüssel |
NZWBLZZDAZWKAI-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4C=CN=C4N5C(=O)C6=CC=CC=C6C5=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl 7,8-dihydro-5H-pyrano[4,3-b]pyridine-2-carboxylate](/img/structure/B13934950.png)
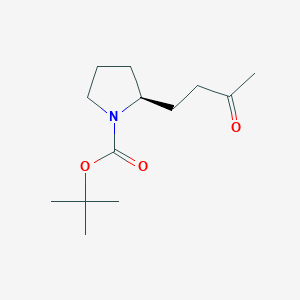
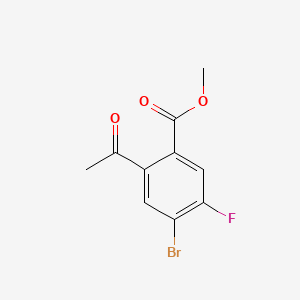
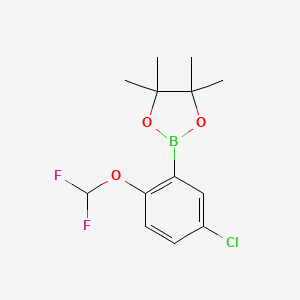

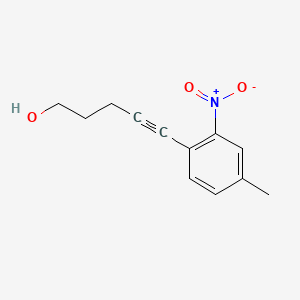
![3-Tert-butyl-4-oxo-1,4,5,6-tetrahydrocyclopenta[b]pyrrole-2-carboxylic acid](/img/structure/B13934986.png)

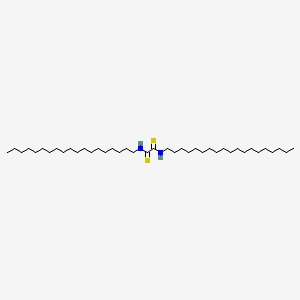

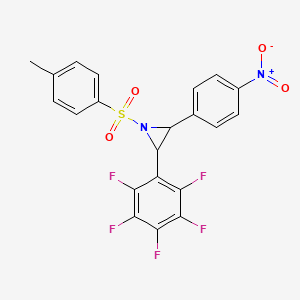
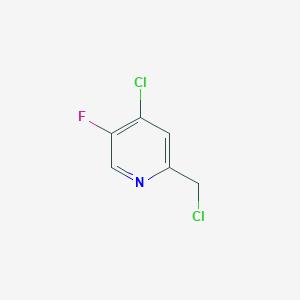
![B-(2-Amino-8-fluoro[1,2,4]triazolo[1,5-a]pyridin-7-yl)boronic acid](/img/structure/B13935002.png)
